CH1055 triethylamine physical and chemical properties
CH1055 triethylamine physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Triethylamine (B128534)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of triethylamine (TEA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes where triethylamine is a key reagent.
Core Physical and Chemical Properties
Triethylamine, with the chemical formula N(CH₂CH₃)₃, is a colorless, volatile liquid characterized by a strong fishy or ammonia-like odor.[1][2][3] It is a tertiary amine widely employed in organic synthesis as a base.[3]
Physical Properties of Triethylamine
The key physical properties of triethylamine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Strong, fishy, ammonia-like[1][2] |
| Melting Point | -114.7 °C (-174.5 °F)[2][4] |
| Boiling Point | 89.5 °C (193.1 °F)[1] |
| Density | 0.726 g/cm³[4] |
| Vapor Pressure | 53.5 mmHg at 20 °C[5] |
| Vapor Density | 3.48 (Air = 1)[5] |
| Solubility in Water | 112.4 g/L at 20 °C[3] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and chloroform[3][6] |
Chemical and Safety Properties of Triethylamine
Triethylamine's chemical properties are primarily defined by its basicity and nucleophilicity. Its safety profile is also a critical consideration for laboratory use.
| Property | Value |
| CAS Number | 121-44-8 |
| pKa of Conjugate Acid | 10.75[3][4] |
| Flash Point | -6.7 °C (20 °F)[2][5] |
| Autoignition Temperature | 450 °C (842 °F)[5] |
| Explosion Limits | 1.2% - 8.0%[1] |
| Primary Hazards | Highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation.[7][8][9] |
Role in Pharmaceutical and Chemical Synthesis
While not involved in biological signaling pathways itself, triethylamine is a crucial reagent in the synthesis of a vast array of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4][6][10] Its primary role is as a non-nucleophilic base to neutralize acidic byproducts generated during reactions, thereby driving the reactions to completion.[4] It is commonly used in esterifications, amidations, and dehydrohalogenation reactions.[3][6]
A quintessential application of triethylamine in drug development is in the formation of amide bonds, which are fundamental linkages in many drug molecules. The following diagram illustrates a general workflow for an amide coupling reaction where triethylamine serves as the base.
Caption: General workflow for amide coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific outcomes. The following are protocols for key experiments involving triethylamine.
Protocol 1: Amide Coupling using EDC and Triethylamine
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and triethylamine as the base.[11]
Materials:
-
Carboxylic acid
-
Amine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[11]
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[12][13] It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, with triethylamine used as a base in the final elimination step.[13][14][15]
The workflow for a Swern oxidation is depicted in the following diagram:
Caption: Workflow for a typical Swern oxidation.
Materials:
-
Primary or secondary alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Standard flame-dried laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 equivalents) via syringe.
-
Slowly add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.[15]
-
Dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 45-60 minutes at this temperature.[15]
-
Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture dropwise over 20-30 minutes, again ensuring the temperature remains below -65 °C.[15]
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[15][16]
Conclusion
Triethylamine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-characterized physical and chemical properties, combined with its utility as a base in a multitude of reactions, make it a cornerstone of synthetic chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry.
References
- 1. Triethylamine | 121-44-8 [chemicalbook.com]
- 2. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. bdmaee.net [bdmaee.net]
- 5. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. alphachem.biz [alphachem.biz]
- 7. redox.com [redox.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
